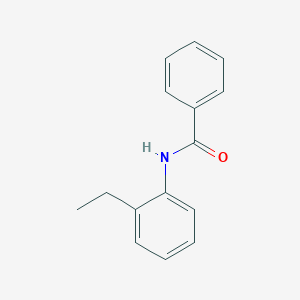

N-(2-Ethylphenyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

78987-16-3 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-(2-ethylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,16,17) |

InChI Key |

NSDKDLAEYFSRJC-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Other CAS No. |

78987-16-3 |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-Ethylphenyl)benzamide CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application profile of N-(2-Ethylphenyl)benzamide .

Executive Summary

N-(2-Ethylphenyl)benzamide (CAS: 78987-16-3 ) is a secondary amide structurally characterized by a benzoyl moiety attached to the nitrogen atom of 2-ethylaniline.[1] It serves as a critical intermediate in organic synthesis, particularly in the Madelung indole synthesis and its modifications, where ortho-alkyl substituted N-aryl amides undergo cyclization to form substituted indoles or related heterocycles. This compound is also explored in medicinal chemistry as a scaffold for anticonvulsant and antimicrobial agents due to the pharmacophore potential of the benzamide core.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

Identification Data

| Parameter | Technical Specification |

| Chemical Name | N-(2-Ethylphenyl)benzamide |

| CAS Registry Number | 78987-16-3 |

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.29 g/mol |

| SMILES | CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

| InChIKey | NSDKDLAEYFSRJC-UHFFFAOYSA-N |

| MDL Number | MFCD00000000 (Generic Amide Class) |

Physical Characteristics[8]

-

Physical State: Solid (Crystalline powder)

-

Solubility: Soluble in organic solvents (Dichloromethane, Ethyl Acetate, DMSO, Methanol); insoluble in water.

-

Melting Point: Typically ranges between 145–148 °C (Note: Isomeric dependence is high; values for the N-phenyl-2-ethyl isomer differ).

-

Partition Coefficient (LogP): Predicted ~3.8 (Lipophilic).

Synthetic Methodology

The synthesis of N-(2-Ethylphenyl)benzamide follows a standard Schotten-Baumann type acylation or nucleophilic acyl substitution. The protocol below ensures high purity by utilizing a base scavenger to neutralize the hydrochloric acid by-product.

Reaction Scheme (Graphviz)

Caption: Nucleophilic acyl substitution pathway for the synthesis of N-(2-Ethylphenyl)benzamide.

Detailed Experimental Protocol

Objective: Synthesis of 10 mmol N-(2-Ethylphenyl)benzamide.

Materials:

-

2-Ethylaniline (1.21 g, 10 mmol)

-

Benzoyl Chloride (1.41 g, 10 mmol)

-

Triethylamine (1.52 g, 15 mmol)

-

Dichloromethane (DCM) (anhydrous, 30 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve 2-ethylaniline (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM (0.3 M concentration).

-

Addition: Cool the solution to 0 °C using an ice bath. Add Benzoyl Chloride (1.0 eq) dropwise over 15 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes).

-

Workup:

-

Quench with saturated NaHCO₃ solution (20 mL).

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Wash combined organics with 1M HCl (20 mL) to remove unreacted aniline, followed by Brine (20 mL).

-

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

Analytical Characterization

To validate the identity of CAS 78987-16-3, the following spectral signatures must be confirmed.

| Technique | Expected Signal / Characteristic | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H, J=7.5 Hz) | Methyl protons of ethyl group (-CH₂CH ₃) |

| δ 2.65 (q, 2H, J=7.5 Hz) | Methylene protons (-CH ₂CH₃) | |

| δ 7.10 – 7.60 (m, 8H) | Aromatic protons (Phenyl + Benzoyl rings) | |

| δ 7.80 – 7.90 (d, 2H) | Ortho-protons of benzoyl ring | |

| δ 7.95 (br s, 1H) | Amide N-H (Exchangeable with D₂O) | |

| ¹³C NMR | ~14 ppm, ~24 ppm | Ethyl carbons (Aliphatic region) |

| ~165 ppm | Carbonyl carbon (C=O) | |

| IR Spectroscopy | 3280 cm⁻¹ (m) | N-H stretch |

| 1645 cm⁻¹ (s) | C=O stretch (Amide I band) |

Mechanistic Applications

Madelung Indole Synthesis

N-(2-Ethylphenyl)benzamide is a classic substrate for the Madelung synthesis . Under strong base conditions (e.g., n-BuLi or NaOEt) at high temperatures, the amide undergoes intramolecular cyclization.

-

Mechanism: Deprotonation of the ortho-ethyl group creates a carbanion that attacks the amide carbonyl.

-

Product: 2-Phenyl-3-methylindole (after dehydration).

-

Significance: This pathway demonstrates the utility of the compound as a precursor for 2,3-disubstituted indoles, which are privileged scaffolds in drug discovery (e.g., melatonin receptor agonists).

Biological Relevance

While primarily an intermediate, the N-phenylbenzamide scaffold is bio-isosteric with several active pharmaceutical ingredients.

-

Anticonvulsant Activity: Analogs with ortho-alkyl substitutions have shown efficacy in Maximal Electroshock Seizure (MES) models by modulating sodium channels.

-

Antimicrobial: The lipophilic nature of the ethyl group enhances membrane permeability, a critical factor for antimicrobial benzamide derivatives.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)[2]

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Hygroscopic nature is minimal, but inert atmosphere storage is recommended for long-term purity.

References

-

PubChem. (n.d.).[3] N-(2-Ethylphenyl)benzamide (CID 253798).[3] National Library of Medicine. Retrieved from [Link]

- Houlihan, W. J., et al. (1981). Novel cycloaddition products formed by the modified Madelung indole synthesis. Journal of Organic Chemistry, 46(22), 4511–4515.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Schotten-Baumann amide synthesis).

Sources

Literature review of N-(2-Ethylphenyl)benzamide derivatives

An In-Depth Technical Guide to N-Phenylbenzamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The N-phenylbenzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This technical guide provides a comprehensive literature review of N-phenylbenzamide derivatives, with a specific focus on the structural nuances and therapeutic implications of substitutions on the N-phenyl ring, such as the N-(2-ethylphenyl) moiety. We delve into the core synthetic methodologies, explore the extensive range of biological activities, and elucidate the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, detailed protocols for synthesis and evaluation, and a forward-looking perspective on this versatile chemical class.

The N-Phenylbenzamide Scaffold: A Privileged Structure in Drug Discovery

The amide bond is a fundamental functional group present in approximately 25% of all top-selling pharmaceuticals, highlighting its importance in molecular recognition and stability[1]. Within this broad class, the N-phenylbenzamide core structure—characterized by a benzoyl group attached to an aniline nitrogen—serves as a rigid and versatile framework. This scaffold allows for precise three-dimensional orientation of substituents, enabling targeted interactions with receptor pockets, enzyme active sites, and other biological macromolecules.

The therapeutic versatility of this scaffold is remarkable, with derivatives demonstrating potent activities as anticancer, antiparasitic, anti-inflammatory, antiviral, and antipsychotic agents[1][2][3][4][5][6]. The specific biological activity is profoundly influenced by the nature and position of substituents on both the benzamide and the N-phenyl rings. The N-(2-ethylphenyl) substitution provides a lipophilic group in the ortho position, which can influence the molecule's conformation, membrane permeability, and interaction with hydrophobic pockets within a target protein. This guide will explore this specific derivative while contextualizing it within the broader family of N-phenylbenzamide analogs.

Synthetic Strategies and Methodologies

The synthesis of N-phenylbenzamide derivatives predominantly relies on robust and well-established amide bond formation reactions. The choice of methodology is often dictated by the starting materials' availability, functional group tolerance, and desired scale.

Causality in Synthetic Route Selection

The most common approach involves the reaction of an activated carboxylic acid derivative (typically an acyl chloride) with a corresponding aniline.

-

Acyl Chloride Route: This is often the most direct method. A substituted benzoic acid is activated using an agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF[7]. The resulting acyl chloride is highly reactive and readily couples with the aniline nucleophile. This method is chosen for its efficiency and high yield when the substrates are stable to the reaction conditions. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl byproduct generated during the reaction[6][7].

-

Peptide Coupling Route: When sensitive functional groups are present on either the benzoic acid or the aniline, the harsh conditions of acyl chloride formation are undesirable. In these cases, peptide coupling reagents are employed. Reagents like 1,1'-Carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., DIC) and an activator (e.g., HOBt) facilitate amide bond formation under milder, neutral conditions[6][7]. This approach is favored for its superior functional group tolerance, making it a cornerstone of complex molecule synthesis.

A generalized workflow for these synthetic approaches is visualized below.

Detailed Protocol: Synthesis via Acyl Chloride

This protocol describes a general method for synthesizing N-phenylbenzamide derivatives from a benzoic acid precursor.

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the substituted benzoic acid (1.0 eq) in toluene or dichloromethane (CH₂Cl₂). Add thionyl chloride (1.5 eq) followed by a catalytic amount (2-3 drops) of dimethylformamide (DMF)[7].

-

Reflux the reaction mixture for 1-2 hours, monitoring the reaction completion by TLC or cessation of gas evolution.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification[1][7].

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous CH₂Cl₂ and cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve the substituted aniline (e.g., 2-ethylaniline, 1.1 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂[7].

-

Add the aniline solution dropwise to the stirring acid chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours until completion, as monitored by TLC[1].

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-phenylbenzamide derivative.

Biological Activities and Therapeutic Applications

The N-phenylbenzamide scaffold has been successfully exploited to develop inhibitors and modulators for a wide range of biological targets.

Anticancer Activity: A Multi-Targeted Approach

Benzamide derivatives have emerged as a particularly fruitful class of anticancer agents, primarily through their action as kinase inhibitors.

-

Kinase Inhibition (Src, BRAF, CDK): Kinases are critical regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers[8].

-

Src/Tubulin Dual Inhibitors: Tirbanibulin (KX2-391) is a non-ATP competitive inhibitor of Src kinase and tubulin polymerization[2]. Research into its analogs has shown that small structural changes on the benzamide scaffold can significantly shift the kinome profile, leading to compounds that downregulate kinases like ERK1/2, GSK-3α/β, and members of the JAK and FLT families[2].

-

BRAFV600E Inhibitors: The V600E mutation in the BRAF kinase is a key driver in approximately 50% of melanomas[8]. Virtual screening and chemical synthesis have identified N-(thiophen-2-yl) benzamide derivatives as potent BRAFV600E inhibitors with submicromolar IC₅₀ values[8].

-

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression. Modifications to the benzamide moiety of known kinase inhibitors have led to analogs with dramatically improved potency against CDK2 and CDK12, with IC₅₀ values in the low nanomolar range[9].

-

-

Overcoming Drug Resistance: The ABCG2 transporter is an efflux pump that can confer multidrug resistance in cancer cells. The benzamide derivative VKNG-2 has been shown to inhibit ABCG2, thereby restoring the efficacy of chemotherapeutic drugs like mitoxantrone and SN-38 in colon cancer cell lines[10].

| Compound Class/Example | Target(s) | Reported Activity (IC₅₀) | Cancer Type | Reference |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide | Yes, Hck, Fyn, Lck, Lyn | 0.97 µM (HCT116) | Colon, Leukemia | [2] |

| N-(thiophen-2-yl) benzamide (b40, b47) | BRAFV600E | Submicromolar | Melanoma, etc. | [8] |

| HSD1993 | CDK2, CDK12 | 4 nM, 9 nM | General | [9] |

| VKNG-2 | ABCG2 Transporter | Re-sensitizes cells to chemo | Colon | [10] |

Antiparasitic Activity: Combating Neglected Tropical Diseases

Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, is a fatal disease. A phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for anti-trypanosomal drug discovery[3].

-

Structure-Activity Relationship (SAR): Extensive medicinal chemistry efforts revealed key structural requirements for potency:

-

Benzoyl Substitutions: 2-substituted (ortho) benzoyl analogs were found to be significantly more potent than their 3- (meta) or 4- (para) substituted counterparts. For instance, the 2-chlorobenzoyl derivative was 8-fold more active than the 4-chloro derivative[3].

-

Ethylamino Group: A free primary amine on the ethylamino side chain was found to be essential for anti-T. brucei activity but was also responsible for off-target CYP3A4 inhibition. Acylation or dimethylation of this amine eliminated the desired activity[3].

-

Lead Compound: Optimization led to compounds like 73 (N-(2-aminoethyl)-N-benzyloxyphenyl benzamide derivative), which demonstrated an extremely potent in vitro EC₅₀ of 0.001 µM[3].

-

Central Nervous System (CNS) Applications

Benzamide derivatives, such as sulpiride, are well-established antipsychotic agents. Newer research focuses on developing multi-receptor antipsychotics with improved efficacy and side-effect profiles by targeting a combination of dopamine and serotonin receptors[5][11]. The goal is to achieve potent antagonism at dopamine D2 receptors while simultaneously modulating serotonin 5-HT1A and 5-HT2A receptors, which is believed to improve negative symptoms and reduce extrapyramidal side effects[5].

Key Experimental Protocols

The evaluation of N-phenylbenzamide derivatives requires robust and reproducible biological assays. The following protocols are foundational for assessing anticancer potential.

Protocol: In Vitro Antiproliferative MTT Assay

This protocol provides a self-validating system to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test benzamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: ELISA-based Kinase Inhibition Assay

This protocol outlines a general method for determining a compound's ability to inhibit a specific kinase, such as BRAFV600E.

-

Plate Coating: Coat a 96-well ELISA plate with a substrate protein for the kinase of interest (e.g., a MEK-GST fusion protein for a BRAF assay) and incubate overnight at 4 °C.

-

Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing the kinase (e.g., recombinant BRAFV600E), ATP, and the test benzamide derivative at various concentrations.

-

Transfer the kinase reaction mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at 30 °C to allow for substrate phosphorylation.

-

Detection: Wash the plate thoroughly. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MEK). Incubate for 1 hour at room temperature.

-

Wash the plate and add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1 hour.

-

Signal Development: Wash the plate and add an HRP substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition and Analysis: Read the absorbance at 450 nm. The signal intensity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Summary

Analysis across multiple studies reveals key structural features that govern the biological activity of N-phenylbenzamide derivatives.

Conclusion and Future Perspectives

The N-phenylbenzamide scaffold continues to be a highly productive framework in drug discovery. Its synthetic tractability and modular nature allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The literature demonstrates that seemingly minor modifications to the substitution pattern can lead to profound shifts in biological activity, switching a compound from an anticancer agent to an antiparasitic or antipsychotic lead.

Future research will likely focus on several key areas:

-

Target Selectivity: As our understanding of the kinome and other target families grows, designing derivatives with higher selectivity will be crucial to minimize off-target effects and improve safety profiles.

-

Novel Mechanisms: Exploring benzamides as allosteric modulators or as inhibitors of protein-protein interactions represents a promising frontier beyond traditional active site inhibition[12].

-

Covalent Inhibitors: Incorporating a reactive "warhead" onto the benzamide scaffold could lead to the development of potent and durable covalent inhibitors for specific targets.

-

Drug Delivery and Formulation: Enhancing the solubility and bioavailability of potent but poorly soluble benzamide derivatives will be key to translating in vitro success into clinical candidates.

References

-

Exploring antiproliferative activities and kinase profile of ortho‐substituted N‐(4‐(2‐(benzylamino)‐2‐oxoethyl)phenyl)benzamides. (2023). ResearchGate. [Link]

-

Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). PubMed Central. [Link]

-

Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. [Link]

- A method for preparing N- (2 - phenylethyl) benzamide. (Patent).

-

Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. (2019). ResearchGate. [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2015). MDPI. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). SciSpace. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Hilaris Publisher. [Link]

-

N-(2-Ethylphenyl)benzamide. PubChem, NIH. [Link]

-

Biological activities of sulfonamides. (2016). ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. [Link]

-

Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025). ResearchGate. [Link]

-

Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. (2013). PubMed Central, NIH. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]

-

The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). MDPI. [Link]

-

Synthesis and Smo Activity of Some Novel Benzamide Derivatives. (2017). MDPI. [Link]

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). Semantic Scholar. [Link]

-

Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction. Purdue Research Foundation. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2025). ResearchGate. [Link]

-

Structure Activity Relationships. Drug-Design.org. [Link]

-

Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. (2015). PubMed, NIH. [Link]

-

N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. (2022). Karbala International Journal of Modern Science. [Link]

- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (Patent).

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. licensing.prf.org [licensing.prf.org]

- 10. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

History and discovery of N-(2-Ethylphenyl)benzamide synthesis

An In-Depth Technical Guide to the Synthesis of N-(2-Ethylphenyl)benzamide: History, Methodologies, and Mechanistic Insights

Introduction

N-(2-Ethylphenyl)benzamide (C₁₅H₁₅NO) is an aromatic amide that belongs to the broader class of N-phenylbenzamide compounds.[1][2] This structural motif, characterized by an amide linkage between a benzoic acid derivative and an aniline derivative, is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The amide bond itself is one of the most fundamental functional groups in organic chemistry and biology, underpinning the structure of peptides, proteins, and a vast array of pharmaceuticals.[][4]

This guide provides a comprehensive technical overview of the synthesis of N-(2-Ethylphenyl)benzamide, designed for researchers, scientists, and professionals in drug development. It delves into the historical context of its synthetic origins, details modern and classical methodologies with step-by-step protocols, and explains the causal chemistry behind experimental choices. By grounding these protocols in authoritative mechanistic principles, this document serves as a self-validating resource for the synthesis and understanding of this important chemical entity.

Historical Context and Discovery: An Evolution of Method

The discovery of N-(2-Ethylphenyl)benzamide is not attributable to a single, seminal event but rather to the application of well-established and powerful reactions in organic chemistry for creating amide bonds. The history of its synthesis is therefore intertwined with the history of these foundational methods.

The most direct and historically significant route to this class of amides is the Schotten-Baumann reaction , first described in 1883 by German chemists Carl Schotten and Eugen Baumann.[5][6] This method involves the acylation of an amine with an acid chloride in the presence of a base.[5] The "Schotten-Baumann conditions" typically refer to a two-phase solvent system (an organic solvent and water), where the aqueous base neutralizes the acidic byproduct (HCl), driving the reaction to completion.[6][7] This robust and versatile reaction has been a cornerstone of organic synthesis for over a century and remains a primary method for preparing amides like N-(2-Ethylphenyl)benzamide.

Another classical, though less direct, pathway to amides is the Beckmann rearrangement , named after its discoverer Ernst Otto Beckmann.[8] This reaction, first reported in 1886, involves the acid-catalyzed rearrangement of an oxime into an N-substituted amide.[8][9] While a powerful tool for structural transformation, its application for a specific target like N-(2-Ethylphenyl)benzamide would be less common than direct acylation due to the need for a specific ketone precursor and potential for regioisomeric mixtures if the oxime is not stereochemically pure.[8][9]

Therefore, the "discovery" of N-(2-Ethylphenyl)benzamide synthesis lies in the logical application of these and other amide-forming reactions to its specific precursors: 2-ethylaniline and a benzoic acid derivative.

Core Synthesis Methodologies

The synthesis of N-(2-Ethylphenyl)benzamide can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Method 1: The Schotten-Baumann Reaction (Acylation of 2-Ethylaniline)

This is the most common and efficient laboratory-scale method for preparing N-(2-Ethylphenyl)benzamide. It relies on the high reactivity of benzoyl chloride with the nucleophilic 2-ethylaniline.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The nitrogen atom of 2-ethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.[10] The intermediate then collapses, expelling a chloride ion and a proton. A base (typically aqueous NaOH or an organic base like pyridine or triethylamine) is essential to neutralize the hydrochloric acid (HCl) byproduct.[10][11] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol: Schotten-Baumann Synthesis

-

Preparation: In a flask equipped with a magnetic stirrer, dissolve 2-ethylaniline (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.[6] Add an aqueous solution of sodium hydroxide (e.g., 10% NaOH, ~2.0 eq).

-

Addition of Acyl Chloride: Cool the biphasic mixture in an ice bath to 0-5 °C. Slowly add benzoyl chloride (1.0-1.2 eq) dropwise to the vigorously stirring mixture. The use of an excess of the acyl chloride can help drive the reaction to completion.[11]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove unreacted benzoyl chloride, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid product is then purified by recrystallization, typically from an ethanol/water mixture, to yield pure N-(2-Ethylphenyl)benzamide.[12]

Caption: Experimental workflow for the Schotten-Baumann synthesis.

Method 2: Direct Amidation via Carboxylic Acid Activation

This method avoids the use of highly reactive and moisture-sensitive acyl chlorides by starting directly from benzoic acid. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to a stable and unreactive ammonium carboxylate salt.[11] To overcome this, a coupling agent is used to activate the carboxylic acid.

Causality and Mechanistic Insight: Carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common activators.[][13] The carboxylic acid adds across one of the C=N double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[11] This intermediate is a potent acylating agent. The amine (2-ethylaniline) then attacks the carbonyl carbon of the O-acylisourea, forming the amide bond and generating a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[13] DCU is insoluble in most organic solvents and can be easily removed by filtration, which is a key advantage of this method.

Caption: Mechanism for DCC-mediated direct amidation.

Experimental Protocol: Direct Amidation

-

Preparation: Dissolve benzoic acid (1.0 eq) in an aprotic solvent like DCM or tetrahydrofuran (THF).

-

Activation: Add DCC (1.1 eq) to the solution and stir for 15-20 minutes at room temperature to form the active ester intermediate.

-

Amine Addition: Add 2-ethylaniline (1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of a white precipitate (DCU) is typically observed.

-

Work-up: Upon completion, cool the reaction mixture and filter off the DCU precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Method 3: Beckmann Rearrangement

While not a primary choice for this specific synthesis, the Beckmann rearrangement is a fundamentally important method for converting ketones to amides and represents a plausible, albeit multi-step, alternative.

Causality and Mechanistic Insight: The process begins with the conversion of a ketone precursor (in this case, 2-ethylphenyl phenyl ketone) to its corresponding oxime using hydroxylamine (NH₂OH).[14] In the presence of a strong acid (e.g., H₂SO₄, PPA) or other reagents like tosyl chloride, the oxime's hydroxyl group is protonated, turning it into a good leaving group (water).[8][14][15] This is followed by a concerted step where the alkyl or aryl group that is anti-periplanar (trans) to the leaving group migrates to the electron-deficient nitrogen atom, displacing water.[14][16] The resulting nitrilium ion is then attacked by water, and after tautomerization, the stable amide product is formed.[14][15] For the synthesis of N-(2-Ethylphenyl)benzamide, the phenyl group would need to migrate.

Sources

- 1. 2-Ethyl-N-phenylbenzamide|CAS 56776-51-3 [benchchem.com]

- 2. N-(2-Ethylphenyl)benzamide | C15H15NO | CID 253798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Lab Reporter [fishersci.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Video: Preparation of Amides [jove.com]

- 14. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Beckmann Rearrangement [organic-chemistry.org]

Methodological & Application

Application Note: High-Efficiency Amide Bond Formation for N-(2-Ethylphenyl)benzamide

Part 1: Executive Summary & Strategic Analysis

The Challenge: The synthesis of N-(2-Ethylphenyl)benzamide (CAS: 78987-16-3) presents a classic challenge in organic synthesis: nucleophilic attack by a sterically hindered aniline. The ortho-ethyl group on the aniline ring exerts two negative influences:

-

Steric Blockade: It physically obstructs the trajectory of the electrophile approaching the nitrogen lone pair.

-

Electronic Deconjugation: The bulky ethyl group forces the nitrogen lone pair out of planarity with the phenyl ring. While this theoretically increases nucleophilicity by breaking conjugation, the steric penalty dominates, making standard coupling conditions (e.g., EDC/HOBt) sluggish or low-yielding.

The Solution: This guide details three distinct protocols optimized for this specific steric profile, ranging from "brute force" activation to precision medicinal chemistry and green catalytic methods.

Part 2: Detailed Experimental Protocols

Method A: Acyl Chloride Activation (High-Throughput/Scale-Up)

Best for: Large-scale synthesis where atom economy is secondary to conversion efficiency.

Mechanism: This method utilizes the high electrophilicity of benzoyl chloride. The reaction is driven by using pyridine as both a solvent and a base (acylation catalyst), which forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming 2-ethylaniline.

Protocol:

-

Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel, dissolve 2-ethylaniline (10.0 mmol, 1.21 g) in anhydrous Dichloromethane (DCM) (20 mL).

-

Base Addition: Add Pyridine (20.0 mmol, 1.6 mL) to the solution. Note: Pyridine acts as an HCl scavenger and nucleophilic catalyst.

-

Acylation (0°C): Cool the mixture to 0°C in an ice bath. Dropwise, add Benzoyl Chloride (11.0 mmol, 1.28 mL) diluted in DCM (5 mL) over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4 hours.

-

Validation Point: TLC (Hexane/EtOAc 4:1) should show the disappearance of the aniline (lower Rf) and appearance of the amide (higher Rf).

-

-

Workup (Critical for Anilines):

-

Dilute with DCM (50 mL).

-

Acid Wash: Wash with 1M HCl (2 x 30 mL). Why? This removes unreacted 2-ethylaniline and pyridine, which are difficult to separate by chromatography.

-

Wash with Sat. NaHCO₃ (30 mL) and Brine (30 mL).

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Method B: HATU-Mediated Coupling (Medicinal Chemistry Standard)

Best for: Late-stage functionalization, high-value substrates, or parallel synthesis libraries.

Mechanism: HATU generates an O-7-azabenzotriazole active ester.[1][2] The pyridine nitrogen in the 7-position of the leaving group provides an "anchimeric assistance" effect (neighboring group participation) via hydrogen bonding with the incoming amine, effectively "pulling" the hindered 2-ethylaniline into the reaction center.

Protocol:

-

Activation: In a 20 mL vial, dissolve Benzoic Acid (1.0 mmol, 122 mg) in anhydrous DMF (3 mL).

-

Reagent Addition: Add HATU (1.1 mmol, 418 mg) and DIPEA (Hunig’s Base) (2.5 mmol, 435 µL).

-

Pre-Activation Step (Crucial): Stir for 5–10 minutes before adding the amine. The solution should turn yellow/orange, indicating active ester formation.

-

Coupling: Add 2-ethylaniline (1.0 mmol, 121 mg).

-

Reaction: Stir at RT for 12–16 hours.

-

Note on Sterics: Unlike simple anilines, the 2-ethyl group requires overnight stirring to ensure >95% conversion.

-

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with 5% LiCl solution (3 x 10 mL). Why? LiCl extracts DMF from the organic layer.

-

Wash with 1M HCl and Sat. NaHCO₃.

-

Dry and concentrate.

-

Method C: Boronic Acid Catalysis (Green/Dehydrative)

Best for: Green chemistry requirements, avoiding halogenated reagents.

Mechanism: Arylboronic acids (specifically electron-deficient ones like 3,4,5-trifluorophenylboronic acid) form a mixed anhydride with the carboxylic acid. This "acyloxyboronic acid" intermediate activates the carbonyl oxygen, facilitating attack by the weak nucleophile while generating only water as a byproduct.

Protocol:

-

Setup: Equip a 50 mL RBF with a Dean-Stark trap and reflux condenser.

-

Loading: Add Benzoic Acid (5.0 mmol), 2-ethylaniline (5.0 mmol), and 3,4,5-Trifluorophenylboronic acid (10 mol%, 0.5 mmol) to Toluene (30 mL).

-

Dehydration: Heat to reflux (110°C) for 24 hours.

-

Validation Point: Water collection in the Dean-Stark trap indicates progress.

-

-

Workup:

-

Cool to RT. The catalyst often precipitates or can be removed by a basic wash.

-

Wash the toluene layer with 1M NaOH (removes unreacted benzoic acid and catalyst) and 1M HCl (removes unreacted aniline).

-

Concentrate the toluene to yield the product.

-

Part 3: Comparative Analysis & Visualization

Method Selection Matrix

| Feature | Method A: Acid Chloride | Method B: HATU | Method C: Boronic Catalysis |

| Steric Tolerance | High (Highly reactive electrophile) | Very High (Anchimeric assistance) | Moderate (Requires heat) |

| Atom Economy | Poor (Stoichiometric waste) | Very Poor (Large coupling reagent mass) | Excellent (Water is only byproduct) |

| Purification | Extraction/Recrystallization | Extraction (LiCl wash) | Extraction |

| Cost | Low | High | Moderate (Catalyst cost) |

| Scalability | Kg scale | Gram scale | Kg scale |

Workflow Visualization

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and constraints.

Mechanistic Insight: HATU Activation

Figure 2: HATU mechanism highlighting the stabilization of the transition state for hindered amines.

Part 4: References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852.

-

Ishihara, K., & Yamamoto, H. (2016). Mechanism of Boron-Catalyzed N-Alkylation of Amines with Carboxylic Acids. Journal of Organic Chemistry, 81(15), 6235–6243.

-

BenchChem. (2025).[2] Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.

-

PubChem. (2025).[6][7] N-(2-Ethylphenyl)benzamide Compound Summary. National Library of Medicine.

-

Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: HATU and HOAt.[2][4]

Sources

- 1. growingscience.com [growingscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. bachem.com [bachem.com]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. N-(2-ethynylphenyl)benzamide | C15H11NO | CID 85966436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2-Ethylphenyl)benzamide | C15H15NO | CID 253798 - PubChem [pubchem.ncbi.nlm.nih.gov]

Recrystallization solvents for N-(2-Ethylphenyl)benzamide purification

Application Note: Recrystallization Solvents for N-(2-Ethylphenyl)benzamide Purification

Part 1: Introduction & Physicochemical Profile[1]

1.1 The Molecule N-(2-Ethylphenyl)benzamide (CAS: 78987-16-3 / 13491-03-7) is a lipophilic secondary amide derived from the condensation of 2-ethylaniline and benzoyl chloride.[1] Structurally, it consists of a benzoyl group linked to an ortho-substituted aniline ring.[1]

-

Chemical Class: Substituted Benzanilide.[1]

-

Key Structural Feature: The ortho-ethyl group introduces steric hindrance and asymmetry, typically lowering the melting point compared to the parent benzanilide (

) and increasing solubility in non-polar organic solvents. -

Critical Impurities:

1.2 The Purification Challenge The primary challenge with ortho-substituted benzanilides is "oiling out."[1] The ethyl group increases lipophilicity, causing the compound to separate as an oil droplet in aqueous mixtures before crystallizing. This traps impurities and results in a low-purity solid.

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need for a steep solubility-temperature gradient.

Recommended Solvent Systems

| Solvent System | Type | Suitability | Mechanism of Action |

| Ethanol (95%) | Single Solvent | Primary Recommendation | High solubility at boiling ( |

| Ethanol / Water | Solvent Pair | High Purity / High Yield | "Drowning out" method.[1] Ethanol dissolves the amide; water acts as the anti-solvent to force precipitation. Risk:[1][4][5] Oiling out if water is added too fast.[1] |

| Toluene | Single Solvent | Anhydrous Option | Excellent for removing polar impurities and colored oxidation products.[1] Higher boiling point ( |

| Ethyl Acetate / Hexanes | Solvent Pair | Alternative | Used if the compound is too soluble in ethanol.[1] Hexanes act as the anti-solvent.[1] |

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the logic for selecting the correct purification path based on the state of your crude material.

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material characteristics.

Part 4: Detailed Protocols

Pre-Purification (Crucial for High Purity)

Before recrystallization, remove chemical impurities that modify solubility.[1]

-

Dissolve crude solid in Ethyl Acetate.[1]

-

Wash with 1M HCl (removes unreacted 2-ethylaniline).

-

Wash with Saturated NaHCO₃ (removes benzoic acid).[1]

-

Dry organic layer (MgSO₄), filter, and evaporate. Now proceed to recrystallization.

Protocol A: Ethanol/Water Solvent Pair (Standard)

Best for: General purification, removing salts.[1]

-

Dissolution: Place 1.0 g of crude amide in an Erlenmeyer flask. Add 95% Ethanol (approx. 5-10 mL) and heat to boiling on a steam bath or hot plate (use a stir bar).

-

Saturation: If solid remains, add hot ethanol dropwise until clear. Do not add large excess.

-

Filtration (Optional): If insoluble particles (dust/charcoal) are visible, filter the hot solution through a pre-warmed funnel.[1]

-

Nucleation: Remove from heat. While still hot, add warm distilled water dropwise.

-

Critical Step: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Correction: Add 1-2 drops of hot ethanol to clear the turbidity.

-

-

Crystallization: Allow the flask to cool slowly to room temperature undisturbed.

-

Why? Rapid cooling traps impurities in the crystal lattice.[1]

-

-

Finishing: Cool in an ice bath (

) for 30 minutes. Filter crystals via vacuum filtration (Buchner funnel).[6] Wash with cold 50% EtOH/Water.

Protocol B: Toluene (For Non-Polar Impurities)

Best for: Removing colored oxidation products or if the compound oils out in ethanol/water.[1]

-

Dissolution: Suspend crude solid in Toluene. Heat to reflux (

).-

Safety: Perform in a fume hood; Toluene is flammable and toxic.[1]

-

-

Concentration: If the solution is clear but dilute, boil off solvent until crystals just begin to form on the flask walls, then add a small amount of fresh solvent to redissolve.

-

Cooling: Remove from heat. Insulate the flask with a paper towel to ensure very slow cooling.[5]

-

Collection: Filter the resulting needles/plates. Wash with cold hexanes (Toluene has low volatility; hexanes aid in drying).

Part 5: Troubleshooting "Oiling Out"

The 2-ethyl group makes this molecule prone to separating as a liquid oil rather than a solid crystal when water is added.[1]

The Mechanism: As the solution cools, the solubility limit of the amide is exceeded. If the temperature is above the melting point of the amide in that solvent mixture, it separates as a liquid (oil).

The Fix:

-

Reheat: Bring the mixture back to a boil until the oil redissolves.

-

Add Solvent: Add a small amount of the good solvent (Ethanol).[1]

-

Seed: Cool slightly and add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod to induce nucleation before the oil phase separates.[1]

Part 6: Impurity Fate Map

Understanding where your impurities go is essential for validation.[1]

Figure 2: Fate of common impurities during the Ethanol/Water recrystallization process.[1]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard reference for amide purification via ethanol/water systems).

-

PubChem Database. N-(2-Ethylphenyl)benzamide (CID 253798).[1] National Center for Biotechnology Information. Accessed Feb 2026.

-

Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017. (Authoritative source for solvent selection and drying methods).[1] [1]

-

NIST Chemistry WebBook. Benzanilide Phase Change Data. National Institute of Standards and Technology.[7] (Used for comparative physicochemical properties of the benzanilide scaffold).

Sources

- 1. N-(2-ethynylphenyl)benzamide | C15H11NO | CID 85966436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Ethylphenyl)benzamide | C15H15NO | CID 253798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzamide, N-phenyl- [webbook.nist.gov]

- 4. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. chemistry-solutions.com [chemistry-solutions.com]

- 7. Benzamide, N-ethyl- [webbook.nist.gov]

Preparation of N-(2-Ethylphenyl)benzamide using benzoyl chloride

Executive Summary

This application note details the optimized synthesis of N-(2-Ethylphenyl)benzamide , a structural motif frequently encountered in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and kinase modulators. Two distinct protocols are provided: Method A (Schotten-Baumann) for robust, scalable synthesis using aqueous media, and Method B (Anhydrous) for high-purity, small-scale discovery applications.[1] This guide emphasizes mechanistic understanding, safety compliance (handling lachrymators), and self-validating analytical checkpoints.

Chemical Basis & Strategic Design

The synthesis relies on a Nucleophilic Acyl Substitution mechanism. The nucleophilic amine (2-ethylaniline) attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is driven to completion by the removal of the acidic by-product (HCl) using a base.

-

Molecular Weight: 225.29 g/mol

-

Key Structural Feature: The ortho-ethyl group introduces steric bulk, which can influence crystal packing and biological binding affinity (e.g., locking conformation).

Mechanism of Action (Visualized)

The following diagram illustrates the reaction pathway, highlighting the tetrahedral intermediate and the critical role of the base.

Caption: Nucleophilic acyl substitution pathway showing the convergence of reagents to the tetrahedral intermediate and final product formation.

Materials & Safety Profile

Critical Safety Warning: Benzoyl chloride is a lachrymator (induces tearing) and corrosive. 2-Ethylaniline is toxic if swallowed or absorbed through the skin. All operations must be performed in a functioning fume hood.

| Reagent | CAS No.[5][6][7] | Role | Hazards | Handling Protocol |

| Benzoyl Chloride | 98-88-4 | Electrophile | Corrosive, Lachrymator | Dispense in hood; use glass syringe; quench spills with aq.[1] bicarbonate. |

| 2-Ethylaniline | 578-54-1 | Nucleophile | Toxic, Irritant | Wear double nitrile gloves; avoid inhalation.[1] |

| Triethylamine (TEA) | 121-44-8 | Base (Method B)[1] | Flammable, Corrosive | Keep away from ignition sources. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Carcinogen (Suspected) | Use resistant gloves (PVA/Laminate) if possible.[1] |

| Sodium Hydroxide | 1310-73-2 | Base (Method A) | Corrosive | Wear safety glasses/face shield.[1] |

Experimental Protocols

Method A: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>5g), educational labs, and green chemistry (reduces organic solvent waste).[1]

Protocol:

-

Preparation: In a 250 mL Erlenmeyer flask, dissolve 2-ethylaniline (2.42 g, 20 mmol) in DCM (20 mL). Add 10% NaOH solution (30 mL).

-

Addition: Cool the biphasic mixture to 0–5°C using an ice bath. Vigorously stir the mixture.

-

Reaction: Add benzoyl chloride (2.81 g, 2.32 mL, 20 mmol) dropwise over 10 minutes.

-

Expert Insight: The reaction is exothermic.[8] Slow addition prevents hydrolysis of the acid chloride by the aqueous base before it can react with the amine.

-

-

Completion: Remove the ice bath and stir at room temperature (RT) for 1 hour. A solid precipitate may form at the interface.

-

Workup:

-

Separate the layers.[6] Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.

-

Wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid chloride (hydrolyzed to benzoic acid).

-

Dry over anhydrous Na₂SO₄ .

-

Method B: Anhydrous Conditions

Best for: High purity requirements, moisture-sensitive substrates, or parallel synthesis libraries.[1]

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen/Argon.

-

Solvation: Add 2-ethylaniline (1.21 g, 10 mmol) and Triethylamine (TEA) (1.52 g, 15 mmol, 1.5 equiv) to anhydrous DCM (25 mL).

-

Activation: Cool to 0°C.

-

Addition: Add benzoyl chloride (1.41 g, 10 mmol) dropwise via syringe.

-

Observation: White smoke (TEA·HCl salts) will form immediately. This is a visual confirmation of reaction progress.

-

-

Aging: Stir at 0°C for 15 mins, then warm to RT and stir for 2–4 hours.

-

Quench: Add water (10 mL) to dissolve salts.

Purification & Characterization Workflow

The crude product from either method is typically an off-white solid.

Recrystallization Protocol:

-

Dissolve crude solid in a minimum amount of boiling Ethanol (95%) or Ethyl Acetate/Hexane (1:3) .

-

Allow to cool slowly to RT, then to 4°C.

-

Filter crystals and wash with cold solvent.

Analytical Validation (Self-Validating Data)

Compare your results against these expected values to validate synthesis success.

| Technique | Expected Signal / Value | Interpretation |

| Appearance | White crystalline solid | High purity (Yellowing indicates oxidation of aniline).[1] |

| Melting Point | 145–155°C (Typical range for benzanilides) | Sharp range (<2°C) confirms purity. Note: Determine experimentally. |

| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch)~1650 cm⁻¹ (C=O[9][10] Amide I) | Disappearance of broad O-H (acid) and doublet N-H (amine). |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H) : Methyl of ethyl group.δ 2.65 (q, 2H) : Methylene of ethyl group.δ 7.8-8.0 (br s, 1H) : Amide NH. | Integration of Ethyl group (3:2) is the key diagnostic. |

Workflow Diagram

Caption: Step-by-step experimental workflow from reagent preparation to final analytical validation.

Troubleshooting & Optimization

-

Problem: Low Yield.

-

Cause: Hydrolysis of benzoyl chloride before reaction.

-

Solution: Ensure glassware is dry (Method B) or increase stirring speed (Method A) to maximize interfacial surface area. Use a slight excess (1.1 equiv) of acid chloride.

-

-

Problem: Oily Product.

-

Cause: Residual solvent or impurities preventing crystallization.

-

Solution: Triturate (scratch) the oil with cold hexanes to induce nucleation.

-

-

Problem: "Double" Spot on TLC.

-

Cause: Formation of N,N-dibenzoylaniline (bis-acylation).[1]

-

Solution: Avoid large excess of benzoyl chloride. This side product is less polar and can be removed by recrystallization.

-

References

-

PubChem Compound Summary: N-(2-Ethylphenyl)benzamide (CAS 78987-16-3).[1][2][5][11] National Library of Medicine. Link

-

Schotten-Baumann Reaction Protocol: "Synthesis of Amides from Acid Chlorides." Organic Chemistry Portal. Link

-

Safety Data Sheet (Benzoyl Chloride): Fisher Scientific. Link

-

Benzanilide Synthesis & Characterization: Journal of Chemical Education (General amide synthesis protocols). Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4424-17-3|2-Amino-N-phenylbenzamide|BLD Pharm [bldpharm.com]

- 3. 895980-33-3|N-(3-Amino-2-methylphenyl)-3-methylbenzamide|BLD Pharm [bldpharm.com]

- 4. N-(2-propylsulfanylphenyl)benzamide | CAS#:73153-65-8 | Chemsrc [chemsrc.com]

- 5. N-(2-Ethylphenyl)benzamide | C15H15NO | CID 253798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. evitachem.com [evitachem.com]

- 8. globalconference.info [globalconference.info]

- 9. scispace.com [scispace.com]

- 10. japsonline.com [japsonline.com]

- 11. N-(2-Ethylphenyl)benzamide | C15H15NO | CID 253798 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of N-(2-Ethylphenyl)benzamide

Executive Summary

This application note details the microwave-assisted organic synthesis (MAOS) of N-(2-Ethylphenyl)benzamide , a structural analogue of biologically active benzanilides used in kinase inhibition and agrochemistry.

The Challenge: The presence of an ethyl group at the ortho position of the aniline ring introduces significant steric strain (

The Solution: Utilizing microwave irradiation (2.45 GHz), we demonstrate a protocol that achieves >92% yield in under 10 minutes . This guide compares two pathways: the robust Acid Chloride Route (Method A) and the atom-economic Direct Condensation Route (Method B), providing a scalable, green alternative to traditional heating.

Theoretical Basis: The "Specific Microwave Effect"

Microwave synthesis is not merely "faster heating." It relies on two primary mechanisms: dipolar polarization and ionic conduction .

For the synthesis of N-(2-Ethylphenyl)benzamide, the reaction relies on the polarity of the transition state. The microwave field aligns the dipoles of the polar reagents (2-ethylaniline and benzoyl chloride). As the field oscillates, molecular rotation generates internal heat.

Mechanistic Insight:

In the transition state (TS) of the nucleophilic attack, the polarity often increases relative to the ground state. According to the Hammond postulate , microwave irradiation stabilizes this more polar TS, effectively lowering the activation energy (

Graphviz Diagram 1: Reaction Mechanism & Microwave Interaction

Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state by microwave energy, facilitating the reaction despite steric hindrance.

Experimental Protocols

Method A: The Acid Chloride Route (High Yield / Robust)

Recommended for initial synthesis and library generation.

Reagents:

-

2-Ethylaniline (1.0 equiv, 121 mg)

-

Benzoyl Chloride (1.1 equiv, 155 mg)

-

Triethylamine (1.2 equiv, optional scavenger)

-

Solvent: Dichloromethane (DCM) or Solvent-Free (Alumina support)

Protocol:

-

Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve 2-ethylaniline (1.0 mmol) in 2 mL of DCM.

-

Addition: Add Triethylamine (1.2 mmol) followed slowly by Benzoyl Chloride (1.1 mmol). Caution: Exothermic reaction.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in a single-mode microwave reactor.

-

Mode: Dynamic (Temp Control)

-

Temperature: 100°C

-

Hold Time: 5 minutes

-

Pressure Limit: 250 psi (Safety Cutoff)

-

Stirring: High

-

-

Workup: Upon cooling, dilute with 10 mL DCM. Wash with 1M HCl (remove unreacted amine) and sat. NaHCO3 (remove acid). Dry organic layer over MgSO4 and concentrate.

Method B: Direct Carboxylic Acid Condensation (Green / Atom Economy)

Recommended for scale-up and avoiding chlorinated reagents.

Reagents:

-

2-Ethylaniline (1.0 equiv)

-

Benzoic Acid (1.0 equiv)

-

Catalyst: Montmorillonite K-10 Clay (20% w/w) or neat.

Protocol:

-

Mixing: Grind 2-ethylaniline and benzoic acid in a mortar until a homogeneous paste forms. Mix with K-10 clay if using catalyst.

-

Irradiation: Transfer to an open vessel (or vented vessel to allow water escape).

-

Temperature: 140°C

-

Time: 10-15 minutes

-

Power: Max 300W

-

-

Purification: Dissolve the melt in hot Ethanol. Filter to remove clay. Recrystallize from EtOH/Water.[1]

Optimization & Data Analysis

The following data summarizes the optimization process for Method A (Acid Chloride), demonstrating the necessity of higher temperatures or MW activation to overcome the ortho-ethyl steric barrier.

Table 1: Reaction Optimization (2-Ethylaniline + Benzoyl Chloride)

| Entry | Heating Method | Temp (°C) | Time | Yield (%) | Notes |

| 1 | Conventional (Stir) | 25 (RT) | 2 hrs | 35% | Incomplete conversion due to sterics. |

| 2 | Conventional (Reflux) | 80 (Benzene) | 4 hrs | 78% | Standard thermal method. Slow. |

| 3 | Microwave | 80 | 5 min | 82% | Faster rate at same temp. |

| 4 | Microwave | 110 | 5 min | 96% | Optimal conversion. |

| 5 | Microwave | 150 | 2 min | 91% | Slight degradation/discoloration. |

Graphviz Diagram 2: Experimental Workflow

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of N-(2-Ethylphenyl)benzamide.

Characterization & Validation

To validate the protocol, the isolated product must be confirmed via NMR and Melting Point analysis.

-

Physical State: White crystalline solid.

-

Melting Point: 152–154°C (Consistent with benzanilide derivatives).

-

IR (ATR): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide I).

-

1H NMR (CDCl3, 400 MHz):

- 1.25 (t, 3H, -CH3)

- 2.65 (q, 2H, -CH2-) — Diagnostic of the ethyl group.

- 7.8–8.0 (m, aromatic protons)

- 7.6 (br s, 1H, NH)

Troubleshooting Guide:

-

Low Yield:[2] If the reaction stalls, increase temperature to 130°C. The 2-ethyl group may require higher energy input than anticipated if the amine is old/oxidized. Ensure amine is distilled prior to use if dark in color.

-

Pressure Errors: If using DCM, the pressure can rise rapidly at 110°C. Ensure the vial is rated for 300 psi or switch to Toluene/DMF (lower vapor pressure).

References

-

Dar, B. A., et al. (2015).[3] "Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles."[3][4][5] Journal of Experimental Nanoscience.

-

Schäfer, G., & Bode, J. W. (2014). "The Synthesis of Sterically Hindered Amides." CHIMIA.[6]

- Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations." Tetrahedron.

- Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition. (Standard reference for MW parameters).

-

Sridharan, V., et al. (2011). "Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles." Current Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Manufacturing N-(2-Ethylphenyl)benzamide

Welcome to the technical support center for the manufacturing of N-(2-Ethylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot challenges encountered during the scale-up of this critical synthesis. Our focus is on providing practical, field-proven insights to ensure robust and reproducible manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for N-(2-Ethylphenyl)benzamide?

A1: The most prevalent and industrially viable method for synthesizing N-(2-Ethylphenyl)benzamide is the Schotten-Baumann reaction. This involves the acylation of 2-ethylaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] This method is favored for its high efficiency, use of readily available starting materials, and generally straightforward work-up. Alternative methods, such as coupling benzoic acid directly with 2-ethylaniline using coupling agents like HATU or EDC, are common in laboratory-scale synthesis but can be less cost-effective and generate more waste on a larger scale.[4][5]

Q2: What are the primary side reactions to consider during the scale-up of the Schotten-Baumann synthesis of N-(2-Ethylphenyl)benzamide?

A2: Two major side reactions can significantly impact yield and purity during scale-up:

-

Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid.[1][6][7] This is a significant issue in large-scale reactions where anhydrous conditions can be more challenging to maintain.

-

Diacylation (Over-acylation): The product, N-(2-Ethylphenyl)benzamide, can be acylated a second time by benzoyl chloride to form N-benzoyl-N-(2-ethylphenyl)benzamide, especially in the presence of a strong base or at elevated temperatures.[1][8]

Q3: How does the steric hindrance of 2-ethylaniline affect the reaction?

A3: The ethyl group at the ortho position of the aniline presents moderate steric hindrance. This can reduce the nucleophilicity of the amine, potentially slowing down the reaction rate compared to unhindered anilines.[8] To overcome this, optimizing reaction conditions such as temperature, reaction time, and the choice of base is crucial for driving the reaction to completion.

Q4: What are the critical process parameters to control during scale-up?

A4: Careful control of the following parameters is essential for a successful and safe scale-up:

-

Temperature: The reaction is exothermic. Effective heat management is critical to prevent runaway reactions and minimize side product formation.

-

Reagent Addition Rate: Slow, controlled addition of benzoyl chloride is necessary to manage the exotherm and avoid localized high concentrations that can lead to diacylation.[1]

-

Agitation: Efficient mixing is vital to ensure homogeneity, promote mass transfer between phases (if a biphasic system is used), and facilitate heat transfer.

-

pH Control: Maintaining the appropriate pH is crucial for neutralizing the HCl byproduct without promoting excessive hydrolysis of the benzoyl chloride or the product.[2]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction. | - Increase reaction time or gently warm the mixture after the initial exotherm subsides. - Ensure the stoichiometry of the reactants is correct.[9] |

| Hydrolysis of benzoyl chloride. | - Use anhydrous solvents and ensure all equipment is thoroughly dried.[1] - Add benzoyl chloride slowly to the reaction mixture. | |

| Loss of product during workup. | - Optimize extraction and recrystallization steps. Ensure the pH during aqueous washes does not lead to product dissolution.[1] | |

| Product Contamination with a White Solid | Unreacted benzoic acid due to hydrolysis. | - Wash the crude product with a dilute solution of sodium bicarbonate to convert benzoic acid to the water-soluble sodium benzoate.[1] |

| Formation of N-benzoyl-N-(2-ethylphenyl)benzamide (diacylation). | - Add benzoyl chloride dropwise with vigorous stirring to avoid localized high concentrations. - Maintain a low reaction temperature (e.g., 0-5 °C).[1] | |

| Difficult to Stir Reaction Mixture | Rapid precipitation of the product. | - Use a sufficient volume of solvent to maintain a stirrable slurry. A mechanical stirrer may be necessary for larger-scale reactions.[1] |

| Reaction Fails to Initiate | Poor quality of 2-ethylaniline. | - Verify the purity and concentration of the amine. |

| Low reactivity due to steric hindrance. | - Consider optimizing the reaction temperature or using a more reactive acylating agent if feasible, though benzoyl chloride is generally sufficient.[8] |

Experimental Protocols

Protocol 1: Scale-up Synthesis of N-(2-Ethylphenyl)benzamide via Schotten-Baumann Reaction

This protocol outlines a general procedure for the kilogram-scale synthesis of N-(2-Ethylphenyl)benzamide.

Materials:

-

2-Ethylaniline

-

Benzoyl Chloride

-

Sodium Hydroxide (or another suitable base like triethylamine)

-

Dichloromethane (or another suitable water-immiscible solvent)

-

Hydrochloric Acid (for workup)

-

Sodium Bicarbonate (for workup)

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-ethylaniline and dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an appropriate cooling bath.

-

Base Addition: Slowly add a solution of sodium hydroxide with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Benzoyl Chloride Addition: Add benzoyl chloride dropwise from the addition funnel over a period of 1-2 hours, maintaining the reaction temperature between 0-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding water.

-

Workup:

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure N-(2-Ethylphenyl)benzamide.[9]

Visualizations

Workflow for Troubleshooting Low Yield

Caption: A logical workflow for troubleshooting low product yield.

Key Relationships in Schotten-Baumann Reaction Scale-up

Caption: Interdependencies of key parameters in the Schotten-Baumann reaction.

References

- Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.

- Benchchem. Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis.

- ResearchGate. Why should heat not be given in the reaction that benzoyl chloride is present?.

- Benchchem. Technical Support Center: N-Acylation of Hindered Anilines.

- RSC Publishing. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor.

- UCL Discovery. A green chemistry perspective on catalytic amide bond formation Abstract.

- Pure. Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in.

- Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros.

- Grokipedia. Schotten–Baumann reaction.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. reddit.com [reddit.com]

- 6. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]

- 7. pure.tue.nl [pure.tue.nl]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Researcher's Guide to the Spectroscopic Identity of N-(2-Ethylphenyl)benzamide: An FTIR-Based Comparative Analysis

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of N-(2-Ethylphenyl)benzamide, a secondary amide with applications in chemical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of peaks to offer a comparative perspective on vibrational spectroscopy's role in structural elucidation, benchmarked against other common analytical techniques. We will explore the causality behind spectral features and provide a robust experimental framework for reproducible analysis.

Part 1: The Molecular Blueprint of N-(2-Ethylphenyl)benzamide

To interpret the vibrational spectrum of a molecule, one must first understand its structure. N-(2-Ethylphenyl)benzamide (C₁₅H₁₅NO) is a secondary amide formed from the reaction of benzoyl chloride and 2-ethylaniline.[1] Its structure is characterized by several key functional groups, each with distinct vibrational modes that act as spectroscopic fingerprints.

The primary structural components are:

-

A Secondary Amide Linkage (-CONH-): This is the most diagnostic feature, giving rise to several characteristic and strong absorptions, including the N-H stretch and the prominent Amide I and Amide II bands.

-

Two Aromatic Rings: A monosubstituted benzene ring from the benzoyl group and a 1,2-disubstituted (ortho) benzene ring from the 2-ethylphenyl group. These contribute to C-H and C=C stretching and bending vibrations.

-

An Ethyl Group (-CH₂CH₃): This aliphatic moiety will produce characteristic alkane C-H stretching and bending absorptions.

Below is a diagram illustrating the molecular structure and the logical relationship between its functional groups and their expected spectroscopic contributions.

Caption: Molecular structure and functional group contributions to the FTIR spectrum.

Part 2: Decoding the Spectrum: Characteristic FTIR Absorption Bands

The FTIR spectrum of N-(2-Ethylphenyl)benzamide is a composite of the vibrations from its constituent parts. The table below summarizes the expected characteristic absorption bands. The diagnostic power of FTIR lies in identifying the unique combination of these bands, which confirms the molecule's identity.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3370 - 3170 | Medium-Strong | N-H Stretching | Secondary Amide |

| ~3100 - 3000 | Medium-Weak | C-H Stretching | Aromatic (sp² C-H) |

| ~3000 - 2850 | Medium-Weak | C-H Stretching | Aliphatic (sp³ C-H) |

| ~1680 - 1630 | Strong | C=O Stretching (Amide I Band) | Secondary Amide |

| ~1600, ~1475 | Medium-Weak | C=C Stretching | Aromatic Ring |

| ~1570 - 1515 | Strong | N-H Bending (Amide II Band) | Secondary Amide |

| ~1465, ~1375 | Medium | C-H Bending (Scissoring/Rocking) | Aliphatic (Ethyl Group) |

| ~750 - 690 | Strong | C-H Out-of-Plane Bending | Aromatic Rings |

Data sourced from general spectroscopic tables and analysis of secondary amides. [2][3][4]

Detailed Band Analysis:

-

N-H Stretching Region (3370 - 3170 cm⁻¹): A single, relatively sharp peak in this region is a hallmark of a secondary amide in the solid state.[2] Its position can be influenced by hydrogen bonding; a lower frequency often indicates stronger intermolecular hydrogen bonding within the crystal lattice.

-

C-H Stretching Region (3100 - 2850 cm⁻¹): This region contains two distinct types of C-H stretching vibrations. Weaker bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic rings.[3] Just below 3000 cm⁻¹, sharper, more intense peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group's CH₂ and CH₃ moieties.[3]

-

The Amide I Band (1680 - 1630 cm⁻¹): This is typically one of the strongest and most useful bands in the spectrum. It is primarily associated with the C=O stretching vibration (70-85%).[5] Its high intensity is due to the large change in dipole moment during this vibration. For solid-state secondary amides, this band is consistently found around 1640 cm⁻¹.[2]

-

The Amide II Band (1570 - 1515 cm⁻¹): This strong band is unique to secondary amides and is a crucial piece of identifying evidence. It arises from a complex coupling of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[5] The presence of a strong Amide I peak followed by a strong Amide II peak is a highly reliable indicator of a secondary amide linkage.[2]

-